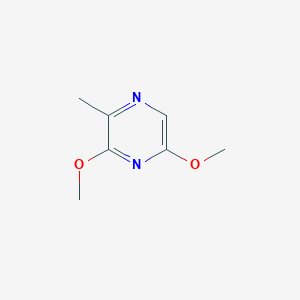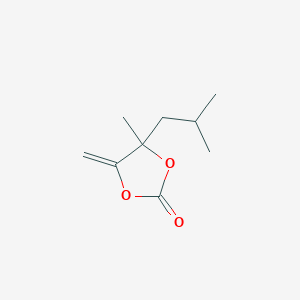
4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, methylidene, and isobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of a diol with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may act on enzymes, receptors, or other cellular components, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the additional substituents.
4-Methyl-1,3-dioxolane: A dioxolane with a single methyl group.
5-Methylidene-1,3-dioxolane: A dioxolane with a methylidene group.
Uniqueness
4-Methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
92939-71-4 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methyl-5-methylidene-4-(2-methylpropyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)5-9(4)7(3)11-8(10)12-9/h6H,3,5H2,1-2,4H3 |
InChI Key |
RSYXUQQRKDXUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=C)OC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


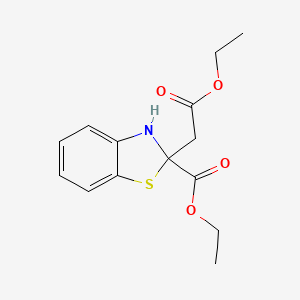
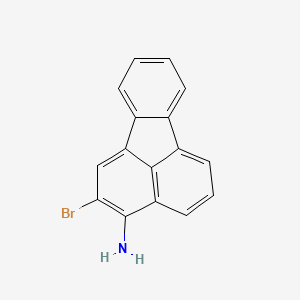
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
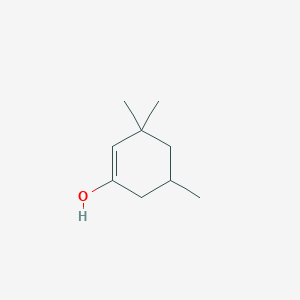
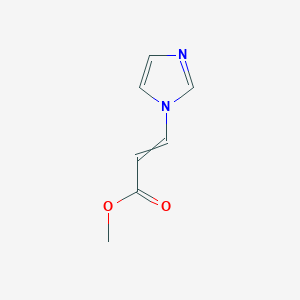
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
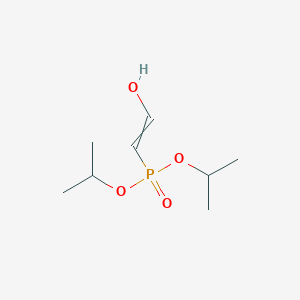
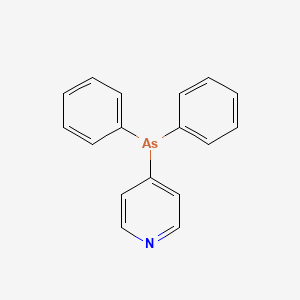
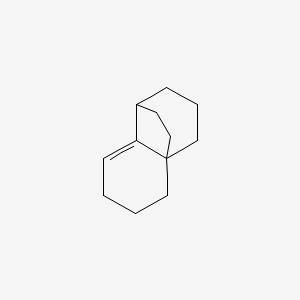
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

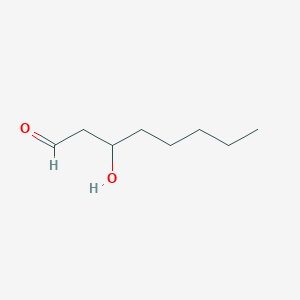
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
